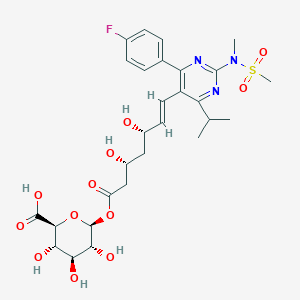

Rosuvastatin acyl-B-D-glucuronide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

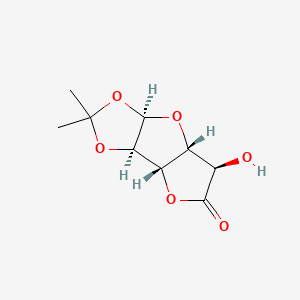

The synthesis of Rosuvastatin, and implicitly its metabolites like Rosuvastatin acyl-β-D-glucuronide, involves complex organic chemistry processes. A notable method includes the Wittig reaction, which is utilized in the synthesis of statins including Rosuvastatin (Časar, Steinbücher, & Košmrlj, 2010). This approach demonstrates the chemical ingenuity behind developing statins with specific pharmacological profiles.

Molecular Structure Analysis

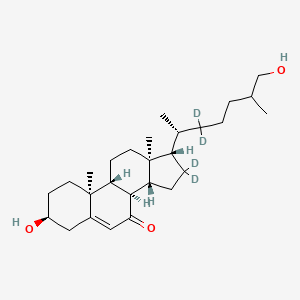

Rosuvastatin's molecular structure is characterized by its synthetic nature, offering it unique pharmacokinetic and pharmacodynamic properties compared to other statins. This structure contributes to its potent LDL-cholesterol-lowering action, and by extension, its metabolites also inherit significant biochemical activity (Davidson, 2002).

Chemical Reactions and Properties

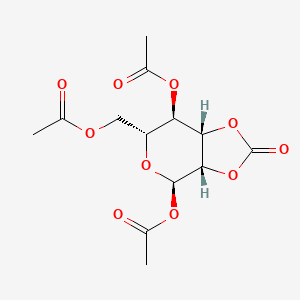

Rosuvastatin and its metabolites undergo various chemical reactions within the body, leading to their activation or deactivation. An essential reaction is the formation of acyl glucuronide conjugates, a process common to statins, which plays a role in their pharmacological activity and metabolism (Prueksaritanont et al., 2002).

Physical Properties Analysis

The physical properties of Rosuvastatin, such as solubility and stability, are crucial for its bioavailability and therapeutic efficacy. Its relatively hydrophilic nature compared to other statins affects its absorption and distribution within the body, influencing the generation and activity of its metabolites (McTaggart et al., 2001).

Chemical Properties Analysis

The chemical properties of Rosuvastatin, including its reactivity and interaction with biological molecules, are central to its mechanism of action. Studies demonstrate its ability to upregulate enzymes such as nitric oxide synthase in endothelial cells, which is part of its cardioprotective effects beyond cholesterol lowering (Laufs et al., 2002). Additionally, its interaction with human serum albumin has been studied to understand its transport and distribution in the human body, revealing insights into its high affinity and specific binding sites (Afkham et al., 2021).

Aplicaciones Científicas De Investigación

Cellular Mechanisms and Therapeutic Potential

Odontoblast Differentiation : Rosuvastatin has been shown to accelerate odontoblast differentiation and rescue inflammatory reactions by suppressing the NF-κB signaling pathway. This effect provides insights into its potential role in dental pulp regeneration and its anti-inflammatory properties (Feng et al., 2019).

Drug-Drug Interactions via Transporter Inhibition : Solitary inhibition of the intestinal breast cancer resistance protein (BCRP) transporter by Rosuvastatin can lead to clinically significant drug-drug interactions, causing up to a 2-fold increase in statin exposure. This highlights the importance of BCRP in Rosuvastatin's pharmacokinetics and the potential for interaction with other drugs (Elsby et al., 2016).

Immune System Modulation : Rosuvastatin impacts the "immunome" of healthy, normocholesterolemic subjects by inducing modest changes in immunologic and metabolic measures. Some effects are dependent on baseline CRP levels, suggesting that Rosuvastatin's impact on the immune system may be influenced by individual inflammatory states (Karmaus et al., 2019).

Metabolic Profiling in Hyperlipidemia : Metabolic profiling studies have shown that Rosuvastatin administration results in significant changes in the levels of L-carnitine, diacylglycerol, and acylcarnitines, shedding light on its effects on metabolic pathways beyond its lipid-lowering action. This research suggests potential areas for understanding the drug's broader metabolic effects (Lee et al., 2018).

Oxidative Stress and DNA Damage : Investigations have demonstrated Rosuvastatin's antioxidative effects, capable of preventing DNA damage through the upregulation of glutathione synthesis. This indicates its potential utility in reducing oxidative stress and protecting against cellular damage (Schupp et al., 2008).

Mecanismo De Acción

Target of Action

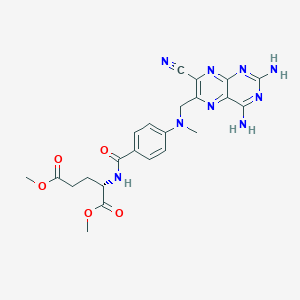

Rosuvastatin Acyl-B-D-Glucuronide is a metabolite of the drug Rosuvastatin . Rosuvastatin is a synthetic, enantiomerically pure antilipemic agent . It primarily targets the enzyme 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase , which is the rate-limiting step in cholesterol biosynthesis . The reduction in intracellular cholesterol induces the expression of the low-density lipoprotein receptor (LDLR) and increases the uptake of LDL from the blood, resulting in a decrease of plasma concentrations of LDL-cholesterol (LDL-C) .

Mode of Action

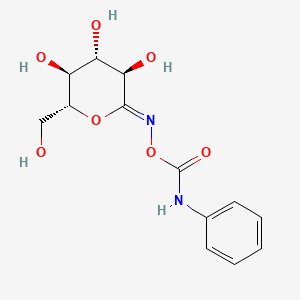

Rosuvastatin Acyl-B-D-Glucuronide, as an acyl glucuronide (AG), exhibits a degree of electrophilicity that is strongly influenced by the attached drug moiety . AGs have the ability to covalently modify biological molecules, including proteins, lipids, and nucleic acids . These reactions occur either by way of transacylation of nucleophilic centers on macromolecules, e.g., the -OH, -NH2, and -SH groups of proteins, or by glycation of protein -NH2 residues through spontaneous intramolecular migration of the drug-acyl moiety of the conjugate .

Biochemical Pathways

Conjugation with glucuronic acid represents an important pathway in the metabolism of carboxylic acid-containing drugs in both animals and humans . This results in the formation of 1-β-O-acyl-glucuronide ester derivatives (‘acyl glucuronides,’ AGs) that often circulate in plasma prior to being excreted in urine and bile .

Pharmacokinetics

Greater than 90% of active plasma HMG-CoA reductase inhibitory activity is accounted for by the parent compound . Rosuvastatin can be metabolized to multiple metabolites including rosuvastatin-5S-lactone, N-desmethyl rosuvastatin, and rosuvastatin acyl glucuronide .

Result of Action

The primary result of the action of Rosuvastatin Acyl-B-D-Glucuronide is the reduction of cholesterol levels in the body. By inhibiting HMG-CoA reductase, rosuvastatin reduces the synthesis of cholesterol in the liver . This leads to a decrease in plasma concentrations of LDL-cholesterol (LDL-C) .

Action Environment

The action of Rosuvastatin Acyl-B-D-Glucuronide can be influenced by several environmental factors. For instance, the inherent instability of AGs under physiological conditions can lead to significant challenges in assessing the human safety of AGs . Furthermore, genetic variations in the SLCO1B1 and ABCG2 genes have been linked to increased plasma concentration of rosuvastatin .

Propiedades

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[(E,3R,5S)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H36FN3O12S/c1-13(2)20-18(21(14-5-7-15(29)8-6-14)31-28(30-20)32(3)45(4,41)42)10-9-16(33)11-17(34)12-19(35)43-27-24(38)22(36)23(37)25(44-27)26(39)40/h5-10,13,16-17,22-25,27,33-34,36-38H,11-12H2,1-4H3,(H,39,40)/b10-9+/t16-,17-,22+,23+,24-,25+,27-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWGDNYJLUILGBY-ZYBQEGLCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O)O)O)C3=CC=C(C=C3)F)N(C)S(=O)(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=NC(=NC(=C1/C=C/[C@H](C[C@H](CC(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)O)O)C3=CC=C(C=C3)F)N(C)S(=O)(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H36FN3O12S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

657.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Rosuvastatin acyl-B-D-glucuronide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(NE)-N-[4-(3,4-dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-ylidene]hydroxylamine](/img/structure/B1140203.png)

![4-[[4-(Acetyloxy)-3,5-diiodophenyl]methylene]-2-methyl-5(4H)-oxazolone (E/Z Mixture)](/img/structure/B1140210.png)

![3-[(2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-galactopyranosyl)thio]propanoic acid](/img/structure/B1140212.png)